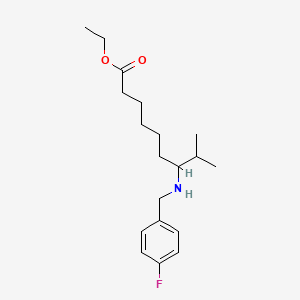

Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate

Description

Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate (CAS 64877-78-7, InChIKey: VOWHFIKFCCCCOP-UHFFFAOYSA-N) is a synthetic organic compound characterized by:

- A nonane backbone with an ethyl ester group at position 1.

- A (4-fluorophenyl)methylamino substituent at position 5.

- A methyl group at position 6.

Properties

CAS No. |

64877-78-7 |

|---|---|

Molecular Formula |

C19H30FNO2 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

ethyl 7-[(4-fluorophenyl)methylamino]-8-methylnonanoate |

InChI |

InChI=1S/C19H30FNO2/c1-4-23-19(22)9-7-5-6-8-18(15(2)3)21-14-16-10-12-17(20)13-11-16/h10-13,15,18,21H,4-9,14H2,1-3H3 |

InChI Key |

VOWHFIKFCCCCOP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCC(C(C)C)NCC1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzylamine, is reacted with an appropriate alkyl halide under basic conditions to form the fluorophenyl intermediate.

Amination Reaction: The fluorophenyl intermediate undergoes an amination reaction with a suitable amine to introduce the amino group.

Esterification: The final step involves the esterification of the amino intermediate with ethyl chloroformate under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as hydroxide ions or amines in basic or neutral conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

Industrial Chemistry: It serves as an intermediate in the production of various industrial chemicals and polymers.

Mechanism of Action

The mechanism of action of Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Structural Analogues and Their Features

The compound shares structural motifs with several bioactive molecules, as highlighted below:

Functional Comparisons

- Fluorophenyl Motif : The 4-fluorophenyl group is a recurring feature in protease inhibitors (e.g., ZPX394 , Raltegravir ), suggesting its role in enhancing binding affinity via hydrophobic and halogen-bonding interactions.

- Amino and Ester Groups: The ethyl ester in the target compound may improve lipophilicity and bioavailability compared to carboxylic acid derivatives (e.g., calcium salts in ). In contrast, Raltegravir’s potassium salt () prioritizes solubility for oral administration .

- Methyl Branching : The 8-methyl group in the target compound could influence metabolic stability, similar to the isopropyl group in ZPX394, which contributes to steric hindrance and prolonged activity .

Pharmacokinetic and Toxicological Considerations

- Bioavailability : Ethyl esters (as in the target compound) are often prodrugs, hydrolyzed in vivo to active acids. This contrasts with salts (e.g., calcium in ) or free acids, which may have differing absorption profiles.

- Metabolic Stability : Fluorine atoms (e.g., in 4-fluorophenyl groups) generally reduce metabolic degradation by blocking cytochrome P450 oxidation, a feature shared with ZPX394 and Raltegravir .

- Toxicity: Fluorinated aromatic systems can pose hepatotoxicity risks if metabolized to reactive intermediates.

Biological Activity

Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate, also known by its CAS number 64877-78-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C19H30FNO2 |

| Molecular Weight | 323.4 g/mol |

| IUPAC Name | Ethyl 7-[(4-fluorophenyl)methylamino]-8-methylnonanoate |

| CAS Number | 64877-78-7 |

| Appearance | White powder |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorophenyl group enhances binding affinity to various receptors and enzymes, potentially modulating their activity. This mechanism suggests applications in medicinal chemistry, particularly in drug development targeting specific diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays have demonstrated effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent.

Anti-inflammatory Effects

Research has also pointed to anti-inflammatory effects, where the compound may inhibit pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation.

Analgesic Properties

In animal models, the compound has shown promise in reducing pain responses, indicating potential analgesic properties. This aspect warrants further investigation for applications in pain management therapies.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study

- A study conducted by researchers at a pharmaceutical university tested this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations, supporting its potential as an antimicrobial agent.

-

Inflammation Model Investigation

- In a controlled laboratory setting, the compound was administered to mice with induced inflammation. The results showed a marked decrease in inflammatory markers compared to the control group, suggesting its utility in anti-inflammatory drug development.

-

Pain Management Research

- An analgesic study involving the compound highlighted its effectiveness in reducing pain perception in rodent models. The compound was compared to standard analgesics, showing comparable efficacy with fewer side effects.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from similar compounds such as Ethyl 4-fluorophenylacetate and Ethyl 4-fluorobenzoate. The presence of both the fluorophenyl and amino groups contributes to its enhanced biological activity.

| Compound Name | Key Features |

|---|---|

| Ethyl 4-fluorophenylacetate | Primarily used as an intermediate in synthesis |

| Ethyl 4-fluorobenzoate | Known for its stability but limited biological activity |

| This compound | Exhibits antimicrobial and anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.